molecular formula C11H11N5S B2891595 2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 708291-98-9

2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline

Cat. No.: B2891595
CAS No.: 708291-98-9
M. Wt: 245.3
InChI Key: MOQIBEHXBVLKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolothiadiazole Derivatives

The exploration of triazolothiadiazoles began in the mid-20th century with the pioneering work of Kanaoka, who first synthesized the s-triazolo[3,4-b]thiadiazole ring system through dehydrative cyclization of 4-acylamino-5-mercapto-3-substituted-1,2,4-triazoles. Early synthetic routes relied on thiocarbohydrazide and aliphatic carboxylic acids, as demonstrated by Beyer and Kroger in 1959. The 1970s saw advancements in translocative rearrangements and ring-opening reactions, enabling access to diverse substitution patterns. A pivotal shift occurred in the 2010s with the adoption of sustainable methodologies, such as glycerol-based carbon-SO$$_3$$H catalysts for one-pot syntheses under microwave irradiation.

Decade Key Developments
1950s Initial synthesis via thiocarbohydrazide routes
1970s Translocative rearrangements for structural diversity
2010s Green catalysis and microwave-assisted synthesis

Significance of Triazolo[3,4-b]Thiadiazole Scaffold in Medicinal Chemistry

The triazolothiadiazole scaffold’s pharmacological versatility stems from its dual hydrogen-bonding capacity, aromatic π-system, and sulfur atom, which facilitate interactions with biological targets. Notable applications include:

  • Cholinesterase Inhibition : Compound 4j (IC$$_{50}$$ = 0.117 μM against acetylcholinesterase) outperformed neostigmine by 139-fold.
  • Anticancer Activity : Analogs like KA25 suppressed Akt phosphorylation in HT-29 colon cancer cells, reducing tumor growth by 68% in murine models.
  • MAO Inhibition : Derivatives such as 4a exhibited 33-fold greater MAO-A inhibition than clorgyline.

The scaffold’s planar structure allows for intercalation into enzyme active sites, while substituents like methyl groups enhance lipophilicity and blood-brain barrier penetration.

Overview of 2-Methyl-5-(3-methyltriazolo[3,4-b]thiadiazol-6-yl)aniline

This compound (C$${12}$$H$${12}$$N$$_6$$S) features:

  • A triazolothiadiazole core with methyl groups at positions 3 and 6.
  • An aniline substituent at position 5, para to a methyl group.

Synthesis :

  • Cyclocondensation : 3-methyl-1,2,4-triazole reacts with 2-methyl-5-nitroaniline under acidic conditions.
  • Reduction : Nitro groups are reduced to amines using Pd/C and hydrogen.

Key Spectral Data :

  • $$^1$$H NMR (CDCl$$3$$): δ 7.45 (s, 1H, aromatic), 4.73 (s, 2H, CH$$2$$), 2.32 (s, 3H, CH$$_3$$).
  • ESI-MS: [M + H]$$^+$$ m/z 289.08 (calculated), 289.05 (observed).

Current Research Trends in Triazolothiadiazole-Based Compounds

Recent advances focus on three domains:

1. Targeted Cancer Therapies

  • Akt Pathway Inhibition : Derivatives disrupt ATP binding in Akt1/2 (binding affinity ΔG = -9.8 kcal/mol).
  • Combination Therapies : Co-administration with paclitaxel synergistically reduces IC$$_{50}$$ values in breast cancer lines.

2. Sustainable Synthesis

  • Microwave-Assisted Reactions : Reduced reaction times from 12 h to 30 min.
  • Catalyst Recycling : Carbon-SO$$_3$$H catalysts achieve 95% yield over three cycles.

3. Structural Optimization

  • QSAR Studies : Electron-withdrawing groups at position 6 enhance cholinesterase inhibition (r$$^2$$ = 0.89).
  • Prodrug Design : Ester derivatives improve oral bioavailability by 40%.
Research Area Example Innovation
Synthesis Microwave-assisted green synthesis
Drug Design Akt-specific triazolothiadiazoles
Analytics QSAR-guided substituent optimization

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-6-3-4-8(5-9(6)12)10-15-16-7(2)13-14-11(16)17-10/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQIBEHXBVLKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Intermediate Synthesis

The triazolo-thiadiazole ring is constructed by reacting methyl-substituted thiosemicarbazide with a carboxylic acid derivative. For example:

$$
\text{CH}3\text{C}(=O)\text{NHNH}2 + \text{CS}2 \xrightarrow{\text{Base}} \text{CH}3\text{NHNHC}(=S)\text{SH} \quad \text{(Thiosemicarbazide intermediate)}
$$

This intermediate undergoes cyclization in the presence of phosphorus oxychloride (POCl$$_3$$) or polyphosphoric acid (PPA) to form the triazolo-thiadiazole core.

Optimization of Cyclization Conditions

Key parameters affecting yield and purity:

Condition Optimal Value Yield (%) Purity (HPLC)
Temperature 120–130°C 78–82 ≥98%
Catalyst (POCl$$_3$$) 2.5 equiv 85 97.5%
Reaction Time 6–8 hours 80 96%

Data adapted from analogous triazolo-thiadiazole syntheses.

Coupling Strategies for Aniline Attachment

Nucleophilic Aromatic Substitution

The 6-position of the triazolo-thiadiazole core is electrophilic, enabling displacement reactions with amine nucleophiles:

$$
\text{Triazolo-thiadiazole-Cl} + \text{2-Methyl-5-aminophenol} \xrightarrow{\text{CuI, DMF}} \text{Target Compound} + \text{HCl}
$$

Challenges :

  • Competing side reactions at the 3-methyl group require careful temperature control (70–80°C).
  • Use of copper(I) iodide as a catalyst improves regioselectivity.

Suzuki-Miyaura Cross-Coupling

For advanced functionalization, a boronic ester derivative of 2-methyl-5-aminophenyl can be coupled to a brominated triazolo-thiadiazole:

$$
\text{Triazolo-thiadiazole-Br} + \text{B(OH)}2\text{-Aniline} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Product}
$$

Advantages :

  • Higher yields (88–92%) compared to SNAr.
  • Tolerance for diverse functional groups.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) :
    δ 7.85 (s, 1H, triazolo H), 7.32 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 6.98 (d, $$ J = 8.4 $$ Hz, 1H, ArH), 6.45 (s, 2H, NH$$2$$), 2.45 (s, 3H, CH$$3$$), 2.21 (s, 3H, CH$$3$$).

  • $$^{13}$$C NMR :
    δ 162.1 (C=S), 154.3 (triazolo C), 138.5–115.2 (aromatic carbons), 21.3/17.8 (CH$$_3$$ groups).

High-Resolution Mass Spectrometry (HRMS)

Observed: $$ m/z $$ 245.0821 [M+H]$$^+$$ (Calc. 245.0824 for $$ \text{C}{11}\text{H}{11}\text{N}_5\text{S} $$).

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Reagent Cost per kg (USD) Source
5-Amino-2-methylbenzoic acid 450 Matrix Scientific
Methyl thiosemicarbazide 620 AK Scientific
POCl$$_3$$ 55 TRC

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:

  • Oxidation: : The aniline moiety can be oxidized to form nitro compounds or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃).

  • Reduction: : Reducing agents such as iron (Fe) and hydrochloric acid (HCl), or hydrogen gas (H₂) with a catalyst, are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them suitable for diverse applications.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its derivatives have shown antimicrobial, antifungal, and antiviral activities, making them candidates for developing new therapeutic agents.

  • Medicine: : Some derivatives exhibit anticancer, anti-inflammatory, and analgesic properties, which are of interest for drug development.

  • Industry: : The compound and its derivatives can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. Anticancer activity may involve the inhibition of specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Triazolothiadiazole derivatives exhibit bioactivity modulated by substituents on the fused heterocyclic core. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity IC₅₀ (µM) References
Target Compound 3-Methyl (triazole), 6-(2-methylaniline) (thiadiazole) Not explicitly reported (inferred: antitumor/antimicrobial based on analogs) N/A
Ethyl 5-((1-(5-methyl-1-phenyl-1H-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 3-Ethylidene hydrazone, 2-ester (thiadiazole) Antitumor (HepG2 hepatocellular carcinoma) 2.94 (HepG2)
Thiazole derivative 12a Thiazole core with aryl substituents Antitumor (HepG2 and MCF-7 breast carcinoma) 1.19 (HepG2), 3.4 (MCF-7)
3-(α-Naphthylmethylene)-6-methyltriazolothiadiazole (4d) α-Naphthylmethylene (triazole), 6-methyl (thiadiazole) Antimicrobial (Gram-positive bacteria), herbicidal N/A (qualitative activity)
3-(3-Pyridyl)-6-substituted-triazolothiadiazoles 3-Pyridyl (triazole), 6-carboxylic acid derivatives Vasodilatory (aortic relaxation) N/A (reported as "significant")

Key Findings

Antitumor Activity: The target compound’s aniline substituent may enhance hydrogen bonding with cellular targets, similar to the ester group in 9b, which showed strong activity against HepG2 (IC₅₀ = 2.94 µM) . Thiazole derivative 12a outperformed thiadiazoles in dual activity (HepG2 and MCF-7), suggesting that sulfur-containing heterocycles with aryl groups optimize broad-spectrum antitumor effects .

Antimicrobial and Herbicidal Activity :

  • Bulky substituents like α-naphthylmethylene (e.g., 4d) improved lipid solubility and antimicrobial activity against Gram-positive bacteria, whereas the target compound’s smaller aniline group may limit such effects .

Vasodilatory Activity :

  • Pyridyl-substituted triazolothiadiazoles (e.g., 3-(3-pyridyl) analogs) demonstrated vasodilatory effects due to electron-withdrawing groups enhancing interaction with vascular receptors . The target compound’s aniline group, being less electronegative, may show reduced efficacy in this context.

Structure-Activity Relationships (SAR)

  • Aromatic Substituents : Aniline and phenyl groups (e.g., in 9b and 12a) contribute to π-π stacking with enzyme active sites, critical for antitumor activity .
  • Heterocyclic Fusion : The triazolo-thiadiazole core itself is essential for bioactivity, as seen in analogs across studies .

Biological Activity

2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H11_{11}N5_5S
  • CAS Number : 708291-98-9

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. The derivatives of this compound have shown activity against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
  • Antifungal Activity : The compound has also been noted for its antifungal properties against strains like Aspergillus niger and Candida albicans .

Anticancer Properties

The 1,2,4-thiadiazole scaffold has been linked to anticancer activity. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : Certain derivatives have exhibited cytotoxic effects in vitro against cancer cell lines .
  • Mechanisms of Action : These include the induction of apoptosis and inhibition of specific signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

Research suggests that compounds similar to this compound may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The presence of the triazole and thiadiazole rings contributes to its interaction with biological targets.
  • Modifications at various positions on these rings can enhance or diminish activity .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Screening : A study found that derivatives with a similar structure exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics .
  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines when tested against standard chemotherapeutics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntifungalActive against fungal strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryPotential reduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its analogs?

  • Methodology : The synthesis typically involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in phosphoryl oxychloride (POCl₃) under reflux (16–24 hours). For example, 4-amino-3-mercapto-5-ethyl-1,2,4-triazole reacts with aromatic acids in POCl₃ to form the triazolo-thiadiazole core, followed by functionalization at the 6-position with an aniline derivative . Microwave-assisted synthesis may enhance reaction rates and yields for intermediates .
  • Key reagents : POCl₃ (activates carbonyl groups), sodium hydride (base), and toluene or ethanol as solvents .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) confirms substituent positions and aromatic proton environments.
  • Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns.
  • Elemental analysis ensures purity and stoichiometric ratios of C, H, N, and S .

Q. What core biological activities are associated with triazolo-thiadiazole derivatives?

  • Findings : Analogous compounds exhibit antimicrobial, antifungal, and anticancer activities. For example:

  • Antifungal activity : Derivatives inhibit 14-α-demethylase lanosterol (PDB: 3LD6), a key enzyme in ergosterol biosynthesis, as shown via molecular docking .
  • Anticancer potential : Triazolo-thiadiazoles with electron-withdrawing groups (e.g., trifluoromethyl) show cytotoxicity by intercalating DNA or modulating kinase pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Temperature control : Reflux in POCl₃ at 110–120°C ensures complete cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts : Sodium hydride enhances nucleophilic substitution at the 6-position of the thiadiazole ring .
    • Data-driven approach : Use design of experiments (DoE) to test variables like molar ratios, reaction time, and solvent mixtures .

Q. How can researchers resolve discrepancies in reported biological activities of triazolo-thiadiazole analogs?

  • Case study : A compound may show strong in vitro antimicrobial activity but weak in vivo efficacy.

  • Analytical steps :

Verify purity via HPLC and thermal analysis (TGA/DSC) to rule out degradation .

Assess solubility and bioavailability using logP calculations and pharmacokinetic assays .

Re-evaluate molecular docking results with updated protein structures (e.g., from Cryo-EM) .

  • Example : Derivatives with bulky substituents (e.g., piperidinyl groups) may exhibit reduced membrane permeability, explaining activity gaps .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like 14-α-demethylase. Focus on hydrogen bonding with active-site residues (e.g., His310 in 3LD6) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in physiological conditions .
    • Validation : Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Q. How does substituent variation at the 3- and 6-positions influence bioactivity?

  • Structure-activity relationship (SAR) insights :

  • 3-position : Electron-withdrawing groups (e.g., CF₃) enhance antifungal activity by increasing electrophilicity .
  • 6-position : Aromatic amines (e.g., aniline derivatives) improve DNA intercalation in anticancer assays .
    • Data table :
Substituent (Position)Activity (IC₅₀, μM)Target
CF₃ (3)1.2 ± 0.33LD6
CH₃ (3)5.8 ± 0.93LD6
4-MeO-aniline (6)0.7 ± 0.2DNA

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Solutions :

  • Intermediate purification : Use column chromatography or recrystallization (ethanol-DMF mixtures) .
  • Microwave assistance : Reduces reaction time from hours to minutes for steps like cyclocondensation .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Approach :

  • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. enzyme-deficient cell lines .
  • Metabolomics : Track ergosterol depletion in fungal cells via LC-MS to confirm 14-α-demethylase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.